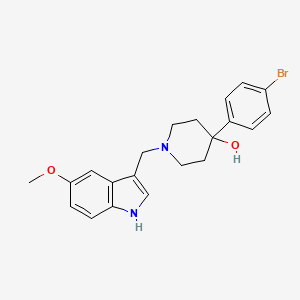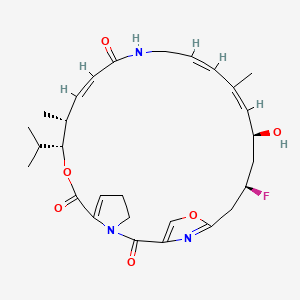![molecular formula C39H55N6O8P B12398016 [(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with a unique structure that combines elements of fatty acids and nucleoside analogs
Preparation Methods
The synthesis of [(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves multiple steps. The synthetic route typically starts with the preparation of the fatty acid component, followed by the nucleoside analog. The two components are then linked through a series of esterification and phosphorylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group on the pyrrolo[2,1-f][1,2,4]triazin ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and phosphorylation reactions.
Biology: Investigated for its potential role in cell signaling pathways.
Medicine: Explored for its antiviral and anticancer properties due to its nucleoside analog component.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nucleoside analog component can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The fatty acid component may interact with cell membranes, affecting their fluidity and function. The compound’s effects are mediated through various pathways, including inhibition of viral polymerases and modulation of membrane-associated proteins.
Comparison with Similar Compounds
[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is unique due to its combination of fatty acid and nucleoside analog components. Similar compounds include:
[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]acetate: Differing in the ester linkage.
[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]butanoate: Differing in the length of the carbon chain in the ester linkage.
Properties
Molecular Formula |
C39H55N6O8P |
|---|---|
Molecular Weight |
766.9 g/mol |
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C39H55N6O8P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-50-38(48)30(2)44-54(49,53-31-22-19-18-20-23-31)51-27-33-35(46)36(47)39(28-40,52-33)34-25-24-32-37(41)42-29-43-45(32)34/h7-8,10-11,18-20,22-25,29-30,33,35-36,46-47H,3-6,9,12-17,21,26-27H2,1-2H3,(H,44,49)(H2,41,42,43)/b8-7-,11-10-/t30-,33+,35+,36+,39-,54?/m0/s1 |
InChI Key |
FYGWLZMLCKWVQM-LMYPSOOHSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


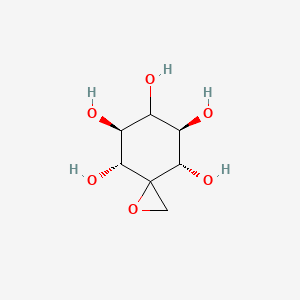
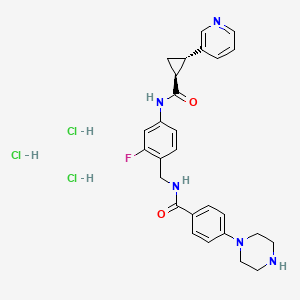

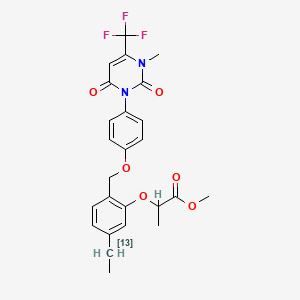
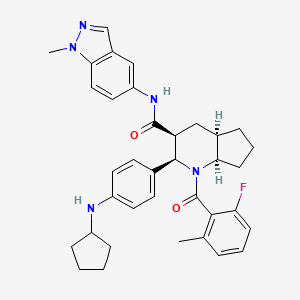

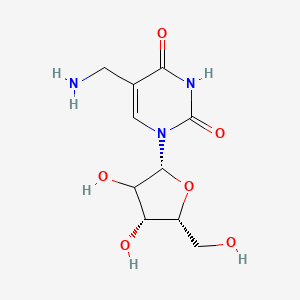

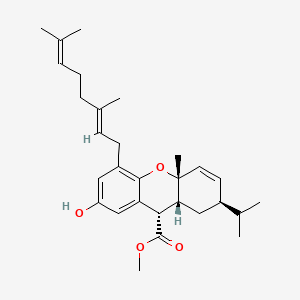
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)


